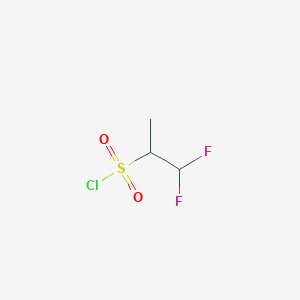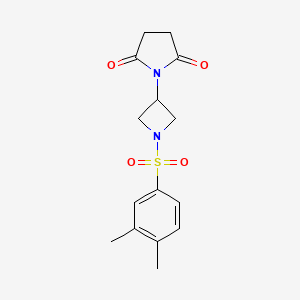
1,1-Difluoropropane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoropropane-2-sulfonyl chloride is a chemical compound with the molecular formula C3H5ClF2O2S . It has a molecular weight of 178.59 . The IUPAC name for this compound is 1,1-difluoropropane-2-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 1,1-Difluoropropane-2-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with NaClO2, resulting in the formation of diverse sulfonyl chlorides . This method is considered convenient, safe, and environmentally benign .Molecular Structure Analysis
The InChI code for 1,1-Difluoropropane-2-sulfonyl chloride is 1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Environmental Impact and Detection
Polyfluoroalkyl Chemicals in the U.S. Population
Studies have monitored exposure to various PFCs in the U.S. population, observing widespread presence and shifts in concentration levels over time. These chemicals have been used since the 1950s in numerous applications, leading to general population exposure. Research documents changes in manufacturing practices and their impact on human exposure levels (Calafat et al., 2007).
Synthesis and Chemical Applications
Sulfonylation of Arenes
Bismuth(III) trifluoromethanesulfonate has been highlighted as an efficient catalyst for the sulfonylation of arenes, a key reaction in organic synthesis, demonstrating the utility of sulfonyl chloride derivatives in catalyzing aromatic electrophilic substitutions (Répichet et al., 1999).
Analytical and Environmental Chemistry
Trifluoromethanesulfonyl Chloride in NMR Spectrometry
Trifluoromethanesulfonyl chloride has been used to identify oxygen, nitrogen, and sulfur functional groups through fluorine-19 nuclear magnetic resonance spectrometry. This application underscores its role in analytical chemistry for structural determination and functionality assessment (Shue & Yen, 1982).
Emerging Contaminants and Treatment Technologies
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, including those related to sulfonyl chloride derivatives, have been reviewed. This research highlights microbial degradation as a critical process in mitigating the environmental impact of these persistent compounds (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
1,1-difluoropropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWOMFOPWKSZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoropropane-2-sulfonyl chloride | |
CAS RN |
1955554-83-2 |
Source


|
| Record name | 1,1-difluoropropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)




![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)




![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)